molecular formula C9H4F5NO B12868658 2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole

2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B12868658
M. Wt: 237.13 g/mol
InChI Key: LVIIYLACURHCMN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzo[d]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol derivatives with difluoromethyl and trifluoromethyl reagents in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)benzo[d]oxazole
  • 6-(Trifluoromethyl)benzo[d]oxazole
  • 2-(Trifluoromethyl)benzo[d]oxazole

Uniqueness

2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H4F5NO

Molecular Weight

237.13 g/mol

IUPAC Name

2-(difluoromethyl)-6-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NO/c10-7(11)8-15-5-2-1-4(9(12,13)14)3-6(5)16-8/h1-3,7H

InChI Key

LVIIYLACURHCMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)C(F)F

Origin of Product

United States

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